molecular formula C18H18ClN5O3 B2654022 5-amino-1-(4-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-05-8

5-amino-1-(4-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2654022
CAS No.: 899973-05-8
M. Wt: 387.82
InChI Key: ORRBOCZQINTHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(4-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some new 1,2,4-triazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Application in Peptidomimetics and Biologically Active Compounds

The triazole scaffold, to which the specified compound belongs, is a versatile moiety for the preparation of peptidomimetics or biologically active compounds. A study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates explored the utility of these compounds in creating triazole-based scaffolds for biological applications, including inhibitors with significant activity against HSP90 (Ferrini et al., 2015).

Solid-Phase Synthesis of C-terminal Peptide Amides

Research into the solid-phase synthesis of C-terminal peptide amides under mild conditions employed polymer-supported benzylamides with structures related to the specified compound. This method facilitates the stepwise elaboration of peptide chains, proving its worth in peptide synthesis (Albericio & Bárány, 2009).

Anticancer Agent Synthesis

N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, related to the specified compound, have been synthesized and evaluated as potential anticancer agents. These compounds showed cytotoxic effects on breast cancer cell lines, indicating their potential in cancer treatment (Butler et al., 2013).

Synthesis of Novel Heterocycles

The synthesis and functional characterization of novel heterocycles derived from triazole compounds have been explored for various applications, including the development of new pharmacophores for anticancer agents. These studies demonstrate the versatility and potential of triazole derivatives in the synthesis of compounds with significant biological activities (Kumar et al., 2009).

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-26-14-7-13(8-15(9-14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRBOCZQINTHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.